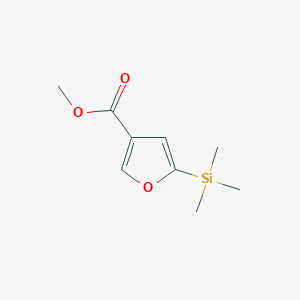
Methyl 5-(trimethylsilyl)furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(trimethylsilyl)furan-3-carboxylate is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its trimethylsilyl group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trimethylsilyl)furan-3-carboxylate typically involves the reaction of furan derivatives with trimethylsilyl reagents. One common method is the reaction of 5-bromo-3-furoic acid methyl ester with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(trimethylsilyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed:
Oxidation: Methyl 5-formylfuran-3-carboxylate or Methyl 5-carboxyfuran-3-carboxylate.
Reduction: Methyl 5-(trimethylsilyl)furan-3-methanol.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(trimethylsilyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex furan derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 5-(trimethylsilyl)furan-3-carboxylate involves its reactivity due to the presence of the trimethylsilyl group. This group can be easily removed or substituted, allowing the compound to participate in various chemical reactions. The furan ring provides aromatic stability, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Methyl 3-furancarboxylate: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
Methyl 5-bromofuran-3-carboxylate: Contains a bromine atom instead of the trimethylsilyl group, leading to different substitution reactions.
Methyl 5-(triisopropylsilyl)furan-3-carboxylate: Similar structure but with a bulkier silyl group, affecting steric interactions and reactivity.
Uniqueness: Methyl 5-(trimethylsilyl)furan-3-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C9H14O3Si |
|---|---|
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
methyl 5-trimethylsilylfuran-3-carboxylate |
InChI |
InChI=1S/C9H14O3Si/c1-11-9(10)7-5-8(12-6-7)13(2,3)4/h5-6H,1-4H3 |
Clé InChI |
LJNIJBZCIPQGQQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=COC(=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


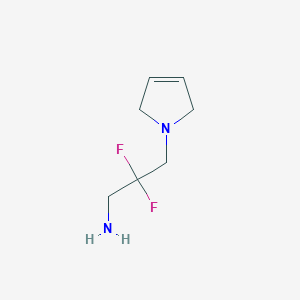
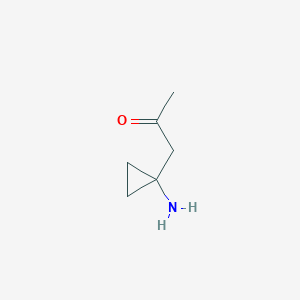
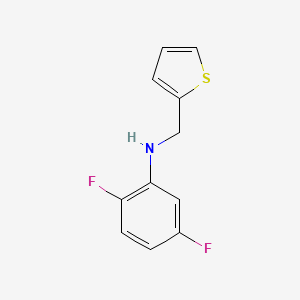
![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
![(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13174732.png)
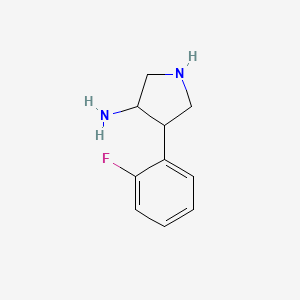
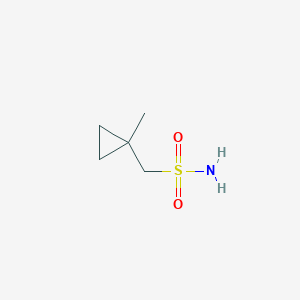
![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
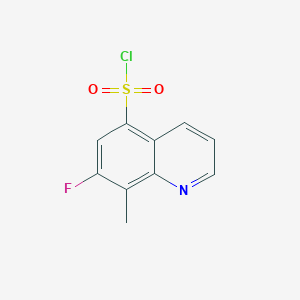
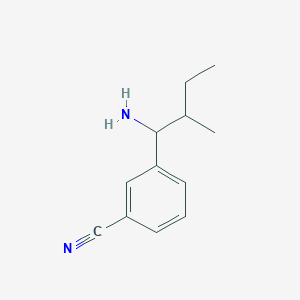
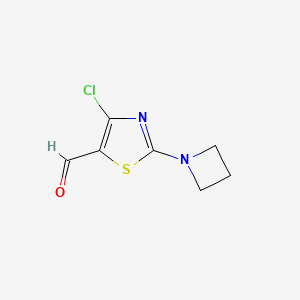
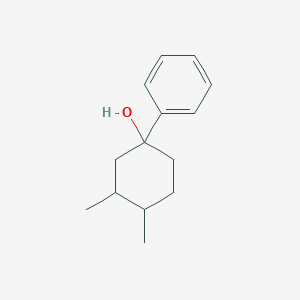

![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13174798.png)
